3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-15-7-3-2-6-14(15)16-20-17(25-21-16)12-10-22(11-12)18(23)19-9-13-5-4-8-26-13/h2-8,12H,9-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKIYFRWKVYBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following formula:
This structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to our target have shown significant efficacy against various bacterial strains. In particular, derivatives containing the oxadiazole ring have demonstrated strong bactericidal effects against Staphylococcus spp. , with mechanisms likely involving inhibition of biofilm formation through gene transcription interference .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. Research indicates that compounds like those derived from 1,2,4-oxadiazoles exhibit cytotoxic effects against multiple cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | HCT-116 | 0.80 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds are potent inhibitors of cancer cell proliferation.
The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that certain oxadiazole derivatives can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells . This mechanism is crucial for developing new anticancer therapies.
Case Studies
-
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various oxadiazole derivatives on normal and cancer cell lines. The results indicated that while some compounds displayed significant cytotoxicity against cancer cells, they exhibited minimal toxicity towards normal L929 cells, suggesting a favorable therapeutic index . -
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets such as EGFR and Src kinases. The findings suggest that modifications in the chemical structure could enhance binding efficiency and increase anticancer activity .
Scientific Research Applications
The compound 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a novel chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug discovery. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Structure and Composition
The compound features a complex structure that includes:
- A 1,2,4-oxadiazole ring known for its diverse biological activities.
- An azetidine moiety which contributes to the compound's pharmacological properties.
- A thiophene group that enhances its interaction with biological targets.
Anticancer Activity
The oxadiazole derivatives have shown significant promise in anticancer research. Studies indicate that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:
- A derivative of oxadiazole demonstrated potent activity against human lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- The presence of electron-withdrawing groups in the aromatic system of these compounds has been correlated with enhanced biological activity .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of oxadiazole derivatives. The incorporation of the thiophene group may enhance the compound's activity against bacterial strains, making it a candidate for further development as an antimicrobial agent.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the azetidine and thiophene moieties.
- Purification and characterization using techniques like NMR and mass spectrometry.
Case Studies
Several studies have reported on the synthesis and evaluation of similar oxadiazole derivatives:
- A study investigated a series of substituted oxadiazoles for their anticancer properties, revealing that certain substitutions led to enhanced potency against specific cancer types .
- Another research effort focused on optimizing the synthetic pathway to improve yield and purity of oxadiazole derivatives, which could be applied to the synthesis of the target compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2-Oxazole vs. 1,2,4-Oxadiazole Cores
Several compounds in the BMS series (e.g., BMS-883559 , BMS-885838 , BMS-885986 ) share a 3-(2-methoxyphenyl)-1,2-oxazol-4-yl core but differ in the heterocyclic ring system (1,2-oxazole vs. 1,2,4-oxadiazole) . The 1,2,4-oxadiazole in the target compound offers greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis compared to 1,2-oxazole derivatives. Additionally, the azetidine carboxamide in the target compound replaces the piperazine linker in BMS compounds, which may reduce conformational flexibility and enhance binding specificity.
Table 1: Key Structural Differences
Analogues with Varied Aromatic Substituents
The compound N-(4-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide () shares the 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety but substitutes the azetidine carboxamide with a flexible propanamide chain. The azetidine in the target compound imposes conformational constraints, likely improving binding affinity and reducing off-target interactions. Furthermore, the thiophen-2-ylmethyl group in the target compound may enhance solubility compared to the 4-ethoxyphenyl group in the analogue due to sulfur’s polarizability .
CB2-Selective Oxadiazole Derivatives
In , CB2 receptor-targeting compounds (e.g., 6a–6e ) feature 1,2,4-oxadiazole rings but with substituents such as fluoropyridinyl, bromophenyl, or nitrophenyl groups. Unlike these derivatives, the target compound’s 2-methoxyphenyl group provides a distinct electronic profile (electron-donating methoxy group) that may alter receptor selectivity. For instance, nitrophenyl groups (as in 6a and 6d ) are electron-withdrawing, which could reduce binding to receptors requiring electron-rich aromatic interactions .
Table 2: Substituent Effects on Receptor Engagement
EW = Electron-Withdrawing; *ED = Electron-Donating
Thiazole- and Thiophene-Containing Analogues
The compound in (N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ) includes a thiazole ring instead of azetidine. Thiazoles are more rigid than azetidines but may introduce steric hindrance that limits binding to flat binding pockets. The para-methoxy group in this analogue vs. the ortho-methoxy in the target compound could lead to divergent binding modes due to spatial orientation differences .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
Q. How can computational chemistry optimize synthesis and predict bioactivity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for oxadiazole cyclization .
- Molecular Docking : Predicts binding affinity to targets (e.g., kinases) by aligning the compound’s thiophene and oxadiazole motifs with active sites .
- Machine Learning : Trains models on existing reaction datasets to recommend optimal solvents/catalysts (e.g., DMF outperforms THF in azetidine coupling) .
Case Study : ICReDD’s workflow reduced reaction optimization time by 40% using hybrid computational-experimental feedback .
Q. How can researchers resolve spectral data contradictions between batches?
Methodological Answer:
- Batch Comparison : Analyze ¹H NMR for consistent integration ratios (e.g., thiophene CH₂ at δ 4.5–4.7 ppm). Inconsistent peaks suggest byproducts from incomplete coupling .
- HPLC-MS : Quantify purity and identify side products (e.g., unreacted azetidine precursors).
- X-ray Crystallography : Resolves ambiguous regiochemistry in oxadiazole-thiophene linkages .
Example : A 2025 study attributed NMR discrepancies in oxadiazole derivatives to rotameric forms, confirmed by variable-temperature NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
